L-Valine, N-(cyclohexylcarbonyl)-

Description

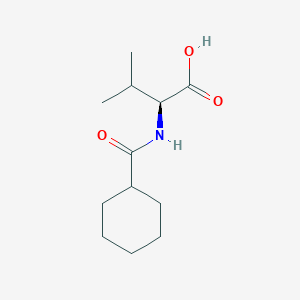

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

XYLGNAIAXWHHNJ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCCC1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Valine, N Cyclohexylcarbonyl and Analogues

Strategies for N-Acylation of L-Valine: Cyclohexylcarbonyl Moiety Introduction

The introduction of the cyclohexylcarbonyl group onto the nitrogen atom of L-valine is a critical step in the synthesis of the target molecule. This transformation, known as N-acylation, can be achieved through various routes, each with its own set of advantages and challenges.

Direct Acylation Routes and Optimization

Direct acylation of L-valine is a common and straightforward approach for introducing the cyclohexylcarbonyl moiety. This typically involves the reaction of L-valine with an activated form of cyclohexanecarboxylic acid, such as an acyl chloride or anhydride (B1165640). The reaction is generally performed in the presence of a base to neutralize the acid that is generated and to facilitate the nucleophilic attack of the amino group.

A general method for the N-acylation of amino acids involves dissolving the amino acid in an aqueous basic solution, such as aqueous sodium hydroxide, and then adding the acylating agent. prepchem.com For instance, the synthesis of N-methoxycarbonyl-L-valine has been achieved by reacting L-valine with methyl chloroformate in the presence of triethylamine (B128534) in a methanol (B129727) or ethanol (B145695) solvent. google.com This process is followed by acidification to precipitate the N-acylated product. google.com Optimization of such reactions often involves adjusting parameters like temperature, reaction time, pH, and the molar ratio of reactants to maximize yield and purity. google.com For example, in the synthesis of N-methoxycarbonyl-L-valine, a reaction temperature of 55-65°C and a reaction time of 10-15 hours were found to be preferable. google.com

The choice of solvent and base is crucial for the success of the acylation. A biphasic system, such as diethyl ether and water, can be employed to facilitate the separation of the product from the reaction mixture. prepchem.com After the reaction, the aqueous layer containing the N-acylated amino acid salt is acidified to precipitate the final product, which can then be extracted with an organic solvent like ethyl acetate. prepchem.com

| Reactants | Reagents & Solvents | Key Conditions | Product |

| L-Valine, Cyclohexanecarbonyl chloride | Aqueous NaOH, Organic Solvent (e.g., THF) | Controlled temperature (e.g., 10°C), pH control (8-9) | L-Valine, N-(cyclohexylcarbonyl)- |

| L-Valine, Methyl chloroformate | Triethylamine, Methanol/Ethanol | 55-65°C, 10-15 hours | N-methoxycarbonyl-L-valine |

Role of Protecting Groups in Stereoselective Synthesis (e.g., Fmoc, Cbz)

To prevent unwanted side reactions and preserve the stereochemical integrity of the chiral center in L-valine during synthesis, protecting groups are often employed. researchgate.netug.edu.pl The α-amino group of L-valine is temporarily blocked by a protecting group, allowing other chemical transformations to be carried out on the molecule. After the desired reactions are complete, the protecting group is removed.

Commonly used α-amino protecting groups in peptide synthesis and the synthesis of amino acid derivatives include 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz or Z). researchgate.netpeptide.com The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps. For example, the Boc (tert-butoxycarbonyl) group is widely used and is stable under many conditions but can be removed with acid. prepchem.compeptide.com The Cbz group is often used in the synthesis of amino acid derivatives and can be removed by catalytic hydrogenation. peptide.comnih.gov

The use of protecting groups is essential to avoid racemization, a process where the stereochemistry of the chiral center is lost. peptide.com For instance, unprotected histidine is highly susceptible to racemization during coupling reactions. researchgate.netpeptide.com By protecting the amino group, the acidity of the α-proton is reduced, thus minimizing the risk of epimerization. researchgate.net

In the context of synthesizing L-Valine, N-(cyclohexylcarbonyl)-, a protecting group strategy would involve first protecting the amino group of L-valine (e.g., as Boc-L-Valine or Cbz-L-Valine), followed by the desired synthetic modifications. Finally, the protecting group would be removed to yield the target compound. The synthesis of N-[(Phenylmethoxy)carbonyl]-L-valine derivatives has been demonstrated in the context of prodrug synthesis, highlighting the utility of the Cbz protecting group. nih.gov

| Protecting Group | Abbreviation | Common Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (e.g., TFA) prepchem.compeptide.com |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenation peptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) researchgate.netpeptide.com |

Enantioselective Synthesis Approaches for N-Acylated Valine Derivatives

Ensuring the correct stereochemistry of N-acylated valine derivatives is paramount, as different enantiomers can have vastly different biological activities. Enantioselective synthesis aims to produce the desired stereoisomer in high excess.

Application of Chiral Auxiliaries and Catalysis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgnumberanalytics.com This strategy has been widely applied in the asymmetric synthesis of amino acids and their derivatives. nih.gov

Evans' oxazolidinone auxiliaries, for example, are powerful tools for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgyoutube.com In the synthesis of α-substituted amino acids, a chiral nickel(II) complex of a Schiff base derived from an amino acid and a chiral ligand can be used to control the stereochemistry of alkylation reactions. nih.gov The chiral ligand acts as a chiral auxiliary, and after the reaction, it can be recovered and reused. nih.gov

Camphorsultams are another class of effective chiral auxiliaries. wikipedia.org They have been used in Michael additions and Claisen rearrangements to achieve high diastereoselectivity. wikipedia.org The choice of the chiral auxiliary is critical and can significantly influence the stereoselectivity of the reaction. wikipedia.org

Biocatalytic Synthesis Pathways for N-Acylated Valine

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high enantioselectivity and regioselectivity. nih.govresearchgate.net

Aminoacylases are a class of enzymes that have been investigated for the synthesis of N-acyl-amino acids. nih.gov While they are well-known for the resolution of racemic mixtures of N-acetyl-amino acids, recent research has explored their synthetic potential for producing N-acyl-amino acids with longer acyl chains. nih.gov Lipases are another important class of enzymes for this purpose. For instance, immobilized lipase (B570770) from Pseudomonas cepacia has been used for the regioselective acylation of a diol with an N-protected valine, achieving high yield. nih.gov Similarly, cross-linked enzyme crystals of subtilisin A from Bacillus licheniformis have been employed for the synthesis of enantiopure valacyclovir, using L-valine methyl ester as the acyl donor. researchgate.net

Engineered threonine aldolases have also shown promise in the synthesis of chiral amino alcohols by catalyzing the C-C bond formation between benzylamines and aldehydes with high stereoselectivity. acs.org Furthermore, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-arylated aspartic acids by catalyzing the addition of arylamines to fumarate. acs.org These biocatalytic approaches highlight the potential for developing environmentally friendly and highly efficient methods for producing N-acylated valine derivatives. acs.org

Large-Scale Chemical Synthesis Considerations and Challenges

Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents a unique set of challenges. For L-Valine, N-(cyclohexylcarbonyl)-, these challenges include ensuring consistent product quality, optimizing reaction conditions for large reactors, managing heat transfer, and minimizing waste and cost.

One of the primary challenges in the large-scale synthesis of α,α-disubstituted α-amino acids is the steric hindrance around the α-carbon, which can make bond formation difficult. researchgate.net The development of efficient and scalable methods to overcome these steric constraints is an active area of research. researchgate.net

For large-scale production, the choice of synthetic route is critical. A route that is efficient and high-yielding on a small scale may not be practical for industrial production due to factors like the cost and availability of reagents, the complexity of the procedure, and safety considerations. For example, a patented method for synthesizing N-methoxycarbonyl-L-valine highlights features desirable for large-scale production, such as mild reaction temperatures, low safety risks, absence of solid waste, and the potential for mother liquor recovery. google.com

The ability to recycle and reuse components of the reaction, such as chiral auxiliaries or catalysts, is also a significant advantage in large-scale synthesis as it can dramatically reduce costs. nih.gov For instance, in the synthesis of a fluorinated norleucine derivative, the chiral ligand used could be conveniently recovered and reused multiple times with minimal loss. nih.gov

Furthermore, downstream processing, including product isolation and purification, becomes more complex at a larger scale. Crystallization is often the preferred method for purification in industrial settings due to its efficiency and cost-effectiveness. The development of a robust crystallization process that consistently yields the desired polymorph with high purity is a crucial aspect of process development.

Chemical Reactivity and Derivatization of L Valine, N Cyclohexylcarbonyl

Reactions at the Carboxyl Group: Ester and Amide Formation

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides, which are fundamental transformations in organic synthesis and peptide chemistry.

The formation of esters and amides from L-Valine, N-(cyclohexylcarbonyl)- proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgunizin.org This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxyl group, leading to a tetrahedral intermediate. unizin.orglibretexts.org This intermediate then collapses, expelling a leaving group—in this case, typically derived from an activating agent—to yield the final ester or amide product. libretexts.org The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, a common strategy in organic synthesis. youtube.com

For esterification , alcohols serve as the nucleophiles. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.

In amide formation , amines are the nucleophiles. Direct condensation of a carboxylic acid and an amine is generally unfavorable energetically. frontiersin.org Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxyl group to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by the amine to form the desired amide. Other methods for activating the carboxyl group include conversion to an acid chloride or an N-acylbenzotriazole. organic-chemistry.org

Enzymatic approaches for the synthesis of N-acyl amino acid amides are also being explored as a greener alternative to conventional chemical methods. nih.gov These methods can involve ATP-dependent enzymes that form an acyl-adenylate intermediate or ATP-independent hydrolases like lipases. nih.gov

Table 1: Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

| Reaction Type | Nucleophile | Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄) |

| Amide Formation | Amine (R'-NH₂) | Amide | Coupling agent (e.g., DCC) or prior activation |

| --- | --- | --- | --- |

This table provides a generalized overview of nucleophilic acyl substitution reactions.

In the realm of peptide synthesis, L-Valine, N-(cyclohexylcarbonyl)- can be utilized as a building block. The N-cyclohexylcarbonyl group acts as a protecting group for the amino functionality of the valine residue. The carboxylic acid of this protected amino acid can be activated and then coupled with the free amino group of another amino acid or peptide chain to form a new peptide bond. youtube.com

The use of coupling reagents is crucial for efficient peptide bond formation. Dicyclohexylcarbodiimide (DCC) is a classic example of a reagent used for this purpose. youtube.com It activates the carboxyl group of N-(cyclohexylcarbonyl)-L-valine, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. This process forms the foundation of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the sequential addition of amino acids to build a polypeptide chain.

Furthermore, N-acyl amino acids can serve as substrates for the formation of peptides. researchgate.net The development of various peptide coupling reagents has been a significant area of research to achieve high yields and minimize side reactions. youtube.com

Reactions at the Cyclohexyl Moiety: Functionalization and Ring Transformations

The cyclohexyl ring, while generally less reactive than the carboxyl group, can undergo specific chemical modifications. These reactions can introduce new functional groups or alter the ring structure itself.

Introducing functional groups onto the cyclohexyl ring in a stereoselective manner presents a synthetic challenge due to the multiple C-H bonds and the conformational flexibility of the ring. Stereoselective reactions aim to control the spatial arrangement of the newly introduced substituent. masterorganicchemistry.comstereoelectronics.org The principles of stereochemistry, including the preference for reactions to occur at specific positions (axial vs. equatorial) in the chair conformation of the cyclohexane (B81311) ring, play a critical role. youtube.com

Research into the stereoselective functionalization of substituted cyclohexyl systems has explored various approaches, including radical reactions and transition-metal-catalyzed C-H activation. acs.orgacs.orgacs.org The existing stereocenter in the L-valine portion of the molecule can potentially influence the stereochemical outcome of reactions on the cyclohexyl ring, a concept known as diastereoselective functionalization.

The cyclohexyl ring can be subjected to oxidative and reductive conditions to introduce new functionalities or alter its saturation.

Oxidative modifications can involve the introduction of hydroxyl groups or the formation of a cyclohexene (B86901) or cyclohexadiene system through dehydrogenation reactions. The specific outcome depends on the oxidizing agent used and the reaction conditions. The oxidation of amino acids and their derivatives is a complex process and can be influenced by various factors. nih.gov

Reductive modifications , on the other hand, are less common for a saturated cycloalkane ring like cyclohexane unless it bears activating functional groups. If the cyclohexyl ring were to contain a double bond (cyclohexenyl), it could be readily reduced to a cyclohexane ring via catalytic hydrogenation.

Transformations of the N-Acyl Amide Bond

The amide bond linking the cyclohexylcarbonyl group to the L-valine nitrogen is generally stable. However, under certain conditions, it can be cleaved or transformed.

Cleavage of the N-acyl amide bond would regenerate the free amino group of the L-valine derivative. This can be achieved under harsh acidic or basic conditions, which promote hydrolysis of the amide. The rate and ease of this cleavage can be influenced by the substituents on the amino acid. researchgate.net In some cases, enzymatic methods can also be employed for the selective cleavage of N-acyl groups.

Transformations of the N-acyl amide bond itself are less common but could potentially involve reactions that modify the carbonyl group or the nitrogen atom without cleaving the bond. For instance, reduction of the amide carbonyl to a methylene (B1212753) group would convert the N-acyl derivative into a secondary amine.

Selective Cleavage Methods and Rearrangements

The amide bond in N-acyl amino acids is generally robust. However, it can be cleaved under specific chemical conditions. Additionally, the structure allows for potential molecular rearrangements.

Chemical Cleavage: Standard hydrolysis of the amide bond in L-Valine, N-(cyclohexylcarbonyl)- can be achieved under harsh conditions, such as prolonged heating with strong aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide). wikipedia.org This non-selective method breaks the amide linkage to yield cyclohexanecarboxylic acid and L-valine.

Selective cleavage methods, which aim to break specific bonds without altering the rest of the molecule, are crucial in peptide and protein chemistry. nih.govacs.org While methods specific to L-Valine, N-(cyclohexylcarbonyl)- are not extensively documented, analogous reactions for N-acyl amides can be considered. Enzymatic hydrolysis represents a highly selective cleavage method. Enzymes such as Acylase I or other amidohydrolases can catalyze the hydrolysis of N-acyl amino acids. acs.orgwestmont.edu For instance, Fatty Acid Amide Hydrolase (FAAH) is known to catalyze the hydrolysis of long-chain N-acyl amides. mdpi.comwikipedia.org

Rearrangement Reactions: N-acyl derivatives can undergo rearrangement reactions, often involving the migration of a group to an electron-deficient nitrogen atom. The Hofmann, Curtius, and Lossen rearrangements are classic examples that convert amides into amines via an isocyanate intermediate. masterorganicchemistry.comlibretexts.org

For L-Valine, N-(cyclohexylcarbonyl)-, a Hofmann-type rearrangement could theoretically be initiated. This would involve treating the amide with a reagent like bromine in a basic solution. The process would lead to the formation of an N-bromoamide, which then rearranges. The cyclohexyl group would migrate from the carbonyl carbon to the nitrogen atom, expelling the bromide ion and forming an isocyanate. Subsequent hydrolysis of this isocyanate intermediate in an aqueous medium would lead to decarboxylation, ultimately producing a primary amine and carbon dioxide. libretexts.org

Another potential reaction is the C→N acyl rearrangement, which has been observed in N-alkyl aminomalonates in the presence of a strong base, leading to N-protected glycinates. nih.gov Such intramolecular acyl transfer reactions highlight the possibility of structural reorganization under specific, typically basic, conditions.

| Method | Reagents/Conditions | Primary Products | Reaction Type |

|---|---|---|---|

| Acid Hydrolysis | Strong acid (e.g., HCl), heat, water | Cyclohexanecarboxylic acid, L-Valine | Cleavage (Hydrolysis) |

| Base Hydrolysis | Strong base (e.g., NaOH), heat, water | Cyclohexanecarboxylate, L-Valine | Cleavage (Hydrolysis) |

| Enzymatic Hydrolysis | Specific enzymes (e.g., Acylase I, FAAH) | Cyclohexanecarboxylic acid, L-Valine | Cleavage (Hydrolysis) |

| Hofmann-type Rearrangement | Br₂, NaOH, H₂O | Isocyanate intermediate, amine, CO₂ | Rearrangement |

Advanced Structural Characterization and Conformational Analysis

Conformational Studies in Solution and Gas Phase

The conformational landscape of L-Valine, N-(cyclohexylcarbonyl)- is largely defined by two key motional processes: the conformational inversion of the cyclohexyl ring and the restricted rotation around the amide bond.

Cyclohexyl Ring Dynamics:

The cyclohexyl group is not planar and typically adopts a stable chair conformation. In this conformation, the substituents can be oriented in either axial or equatorial positions. Through a process known as ring inversion or ring flipping, one chair conformation can convert into another, leading to the exchange of axial and equatorial positions. This process proceeds through higher-energy intermediates such as the half-chair, twist-boat, and boat conformations. For an unsubstituted cyclohexane (B81311) ring, the energy barrier for this inversion is approximately 10-11 kcal/mol. The presence of the carbonyl group attached to the valine moiety likely influences this barrier, but the chair conformer remains the most populated state at room temperature. The orientation of the entire N-acyl group relative to the valine residue will depend on which chair conformer is more stable.

Amide Bond Rotations:

A critical feature of the N-(cyclohexylcarbonyl)- moiety is the nature of the amide bond (CO-N). Due to resonance, where the nitrogen's lone pair of electrons is delocalized with the carbonyl π-system, this bond possesses a significant partial double-bond character. utexas.edu This characteristic makes the amide group planar and severely restricts rotation around the C-N bond. utexas.edulibretexts.org The energy barrier for this rotation is substantial, typically ranging from 15 to 23 kcal/mol (63-84 kJ/mol). utexas.edufcien.edu.uy Consequently, rotation is slow at room temperature, often leading to the existence of distinct cis and trans isomers, with the trans conformation generally being more stable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying this restricted rotation. nanalysis.com At low temperatures, separate signals can be observed for atoms in the cis and trans environments. As the temperature increases, the rate of rotation around the C-N bond increases, and if the energy barrier is overcome, these distinct signals broaden and eventually coalesce into a single, time-averaged signal. libretexts.org

The polarity of the solvent also influences the rotational barrier. Studies on simple amides have shown that the barrier to rotation tends to increase as the polarity or hydrogen-bonding capability of the solvent increases. fcien.edu.uy This is because polar solvents can stabilize the charge-separated resonance form of the amide, which enhances its double-bond character.

| Compound | Phase/Solvent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| General Amides | Gas Phase and Solutions | 15 - 23 | fcien.edu.uy |

| Formamide (FA) | Gas Phase | 16.0 | fcien.edu.uy |

| N,N-dimethylformamide (DMF) | Gas Phase | 19.4 | fcien.edu.uy |

| N,N-dimethylacetamide (DMA) | Gas Phase | 15.3 | fcien.edu.uy |

In the context of peptides and proteins, the term "folding" refers to the process by which a polypeptide chain acquires its native three-dimensional structure. While L-Valine, N-(cyclohexylcarbonyl)- is a single modified amino acid, the principles of folding are relevant as the N-acyl group imposes significant conformational constraints that influence the molecule's preferred spatial arrangement and would influence the structure of any peptide into which it was incorporated.

The N-(cyclohexylcarbonyl) group plays a crucial role in defining the local conformation through several mechanisms:

Steric Hindrance: The cyclohexyl ring is a bulky group. Its size restricts the possible conformations that the valine side chain and the backbone can adopt, effectively limiting the accessible Ramachandran space if this unit were part of a larger peptide chain. This steric bulk can guide the folding pathway, disfavoring certain conformations and promoting others.

Hydrophobic Interactions: The cyclohexyl ring is non-polar and hydrophobic. In aqueous environments, this group will tend to be shielded from water, which can drive folding or aggregation processes. In a peptide sequence, it could contribute to the hydrophobic core that stabilizes a folded protein structure.

Hydrogen Bonding: The amide group itself is a key player in the structure of proteins, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). utexas.edu The N-acyl group establishes a defined amide plane that can participate in intramolecular or intermolecular hydrogen bonding, which is fundamental to the formation of secondary structures like alpha-helices and beta-sheets in proteins.

The introduction of an N-acyl group to an amino acid or peptide can be a strategy to induce specific secondary structures. mdpi.com The nature of the acyl group dictates its influence. For L-Valine, N-(cyclohexylcarbonyl)-, the rigid and bulky nature of the acyl group can act as a "folding nucleus," pre-organizing the local structure and potentially initiating a more global folding cascade if it were part of a longer polypeptide. The stability of the folded state is often a delicate balance of these intramolecular and solvent-driven interactions. nih.gov

| N-Acyl Group Feature | Influence on Conformation | Example Interaction |

|---|---|---|

| Bulky/Sterically Hindering (e.g., Cyclohexyl) | Restricts torsional angles of the backbone and side chain, limiting conformational freedom. | Guides local folding by preventing clashes with other parts of the molecule. |

| Hydrophobic (e.g., Cyclohexyl, Long Alkyl Chains) | Promotes shielding from aqueous solvents. | Can drive the formation of a hydrophobic core in a larger peptide or protein. mdpi.com |

| Planar Amide Group | Creates a rigid plane and restricts C-N bond rotation. utexas.edu | Participates in hydrogen bonding to form stable secondary structures. utexas.edu |

Computational and Theoretical Investigations of L Valine, N Cyclohexylcarbonyl

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. openaccessjournals.com Methods like Density Functional Theory (DFT) are particularly well-suited for molecules of this size, providing a balance between accuracy and computational cost. researchgate.net

A foundational step in any computational analysis is the prediction of the molecule's most stable three-dimensional shape, or its equilibrium geometry.

Research Findings: Specific DFT calculations for L-Valine, N-(cyclohexylcarbonyl)- are not readily available in published literature. However, the standard methodology involves geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p). This process systematically adjusts the positions of all atoms to find the lowest energy arrangement. The calculation would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. Furthermore, an electrostatic potential (ESP) map can be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions, which are key to understanding intermolecular interactions.

Table 1: Predicted Molecular Geometry Parameters (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are conceptual.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| Amide C=O | C=O | ~1.23 Å |

| Amide C-N | C-N | ~1.33 Å |

| Cyclohexyl C-C | C-C (avg) | ~1.54 Å |

| Valine Cα-Cβ | Cα-Cβ | ~1.55 Å |

| Bond Angles | ||

| Amide C-N-H | C-N-H | ~121° |

| Cα-N-C(O) | Cα-N-C(O) | ~122° |

| Dihedral Angles | ||

| ω (Amide Bond) | Cα-C(O)-N-Cα | ~180° (trans) |

| φ (Phi) | C(O)-N-Cα-C(O)OH | Variable |

| ψ (Psi) | N-Cα-C(O)OH-O | Variable |

Computational methods can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming molecular structure.

Research Findings: While experimental spectra for L-Valine, N-(cyclohexylcarbonyl)- may exist, simulated spectra derived from first principles offer a direct link between structure and spectral features.

IR Spectrum: Infrared (IR) spectroscopy probes molecular vibrations. The simulation involves calculating the harmonic vibrational frequencies from the optimized geometry. These calculated frequencies correspond to specific bond stretches, bends, and torsions. For L-Valine, N-(cyclohexylcarbonyl)-, key predicted peaks would include the N-H stretch, the amide I band (primarily C=O stretch), the amide II band (N-H bend and C-N stretch), and C-H stretches from the cyclohexyl and isopropyl groups. researchgate.netresearchgate.net

NMR Spectrum: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like Gauge-Including Atomic Orbital (GIAO). bmrb.iohmdb.ca Calculations would provide the theoretical ¹H and ¹³C chemical shifts for each unique atom in the molecule, aiding in the assignment of experimental spectra.

UV-Vis Spectrum: Ultraviolet-Visible (UV-Vis) spectroscopy relates to electronic transitions. Time-Dependent DFT (TD-DFT) is the standard method to calculate the energies of electronic excitations, which can be translated into the maximum absorption wavelength (λmax). For this molecule, the primary absorption would likely be due to the n→π* and π→π* transitions within the amide chromophore.

Table 2: Predicted Spectroscopic Data (Illustrative) This table illustrates the type of data that would be generated from spectroscopic simulations. Values are conceptual.

| Spectroscopy | Feature | Predicted Value/Range |

|---|---|---|

| IR | N-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | |

| ¹³C NMR | Amide C=O | ~175 ppm |

| Carboxyl C=O | ~178 ppm | |

| Valine Cα | ~59 ppm | |

| Cyclohexyl CH (avg) | 25-45 ppm | |

| ¹H NMR | Amide N-H | 6.5-8.0 ppm |

| Valine Cα-H | ~4.2 ppm | |

| Cyclohexyl CH₂ (avg) | 1.0-2.0 ppm | |

| UV-Vis | λmax (n→π*) | ~220 nm |

The presence of multiple rotatable single bonds in L-Valine, N-(cyclohexylcarbonyl)- means it can exist in various spatial arrangements, or conformations.

Research Findings: A conformational analysis, though not specifically published for this compound, is a standard computational procedure. acs.org It involves systematically rotating the key dihedral angles (e.g., around the Cα-N bond, the N-C(O) bond, and the bond connecting the cyclohexyl ring to the carbonyl group) and calculating the energy at each step. This generates a potential energy surface (PES) that reveals the low-energy, stable conformers and the energy barriers between them. The bulky cyclohexyl and isopropyl groups would create significant steric hindrance, strongly influencing the preferred conformations to minimize these repulsive interactions. Intramolecular hydrogen bonding, for instance between the amide proton and the carboxyl oxygen, could also play a role in stabilizing certain geometries.

Molecular Dynamics Simulations and Conformational Sampling

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time, providing a view of their dynamic behavior. nih.govmdpi.com

MD simulations are ideal for understanding how L-Valine, N-(cyclohexylcarbonyl)- behaves in a biological context, such as in an aqueous solution.

Research Findings: No specific MD simulations for L-Valine, N-(cyclohexylcarbonyl)- are reported. A typical MD study would involve placing the molecule in a simulation box filled with water molecules and applying a force field (a set of parameters describing the potential energy of the atoms). nih.gov The simulation would run for nanoseconds to microseconds, tracking the trajectory of every atom. Analysis of this trajectory would reveal:

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Solvation: How water molecules arrange around the molecule. Radial Distribution Functions (RDFs) could be calculated to show the probability of finding water molecules at a certain distance from key functional groups, such as the hydrophobic cyclohexyl ring versus the polar carboxyl and amide groups.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules, which governs its solubility and interactions.

N-acyl amino acids are a class of lipid signaling molecules known to interact with various receptors and enzymes. nih.govelifesciences.orgresearchgate.net Molecular docking and MD simulations can provide conceptual models of how L-Valine, N-(cyclohexylcarbonyl)- might bind to a hypothetical protein target.

Research Findings: Conceptual modeling can be performed even without a known receptor. The process involves:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.netnih.gov Software like AutoDock can be used to place L-Valine, N-(cyclohexylcarbonyl)- into a hypothetical binding pocket, and a scoring function estimates the binding affinity. This would reveal plausible binding poses.

MD of the Complex: The most stable docked pose can be used as the starting point for a longer MD simulation of the ligand-receptor complex. This simulation tests the stability of the binding pose and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts with the cyclohexyl ring) that maintain the complex. Studies on related N-acyl amino acids show they often use their fatty acyl chains to anchor into hydrophobic pockets of proteins. elifesciences.org

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational mechanistic studies employ a range of quantum chemical methods, with Density Functional Theory (DFT) being a prominent and versatile tool. These methods allow for the in-silico exploration of reaction coordinates, identifying key intermediates and the high-energy transition states that connect them. Such investigations are crucial for understanding how reactions proceed at a molecular level.

The elucidation of a reaction pathway involves mapping the potential energy surface of the reacting system. This map reveals the most energetically favorable route from reactants to products, passing through one or more transition states. A transition state is a specific, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to occur.

For a compound like L-Valine, N-(cyclohexylcarbonyl)-, a key reaction would be the formation or cleavage of the amide bond. Computational studies on amide bond hydrolysis, for instance, have detailed the involvement of tetrahedral intermediates. nih.gov In a hypothetical acid-catalyzed hydrolysis of L-Valine, N-(cyclohexylcarbonyl)-, computational analysis would likely model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. DFT calculations would be employed to determine the geometry and energy of the transition state for this nucleophilic attack, characterized by the partial formation of a new C-O bond and the stretching of the C-N amide bond.

The energy of this transition state, relative to the reactants, provides the activation energy of the reaction, a critical parameter in determining the reaction rate. By mapping the entire pathway, including any intermediates, computational chemists can construct a detailed energy profile.

Illustrative Data for a Hypothetical Reaction Pathway:

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the hydrolysis of an N-acyl amino acid.

| Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| Reactants + H₃O⁺ | 0.0 | C=O: 1.23, C-N: 1.36 |

| Transition State 1 | +15.2 | C-O(H₂O): 1.95, C-N: 1.45 |

| Tetrahedral Intermediate | -5.8 | C-OH(H₂O): 1.42, C-N: 1.49 |

| Transition State 2 | +12.5 | C-N: 2.10, C-O(H)₂: 1.35 |

| Products | -10.3 | - |

Note: This table is for illustrative purposes and does not represent experimentally verified data for L-Valine, N-(cyclohexylcarbonyl)-.

The stereochemistry of L-Valine, with its chiral center at the alpha-carbon, makes the prediction of stereoselectivity in its reactions a topic of significant interest. Computational methods are powerful tools for understanding and predicting the stereochemical outcome of reactions, such as diastereoselectivity or enantioselectivity.

The prediction of stereoselectivity relies on comparing the activation energies of the transition states leading to the different stereoisomeric products. researchgate.net A lower activation energy for one transition state over another implies that the corresponding stereoisomer will be formed preferentially.

For instance, in a potential reaction involving the enolization of L-Valine, N-(cyclohexylcarbonyl)-, followed by an electrophilic attack, two diastereomeric products could be formed. Computational modeling would involve locating the transition states for the attack of the electrophile on the two faces of the enolate. The difference in the calculated free energies of these two transition states (ΔΔG‡) can be used to predict the diastereomeric ratio (d.r.) of the products.

Hypothetical Data for Stereoselectivity Prediction:

This table illustrates how computational data could be used to predict the stereoselectivity of a hypothetical reaction.

| Transition State | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Product Diastereomer |

| TS-A (Re-face attack) | 20.5 | (S,R) |

| TS-B (Si-face attack) | 22.1 | (S,S) |

| ΔΔG‡ (TS-B - TS-A) | 1.6 |

From this illustrative data, the transition state leading to the (S,R) diastereomer is lower in energy, suggesting it would be the major product. The diastereomeric ratio can be estimated from the difference in activation energies.

Recent advancements have also seen the application of machine learning models, trained on extensive datasets of stereoselective reactions, to predict the outcomes of new transformations with increasing accuracy. nih.gov While qualitative understanding often points to steric and electronic effects, quantitative prediction remains a challenge that computational chemistry is well-suited to address. nih.gov

Advanced Applications of L Valine, N Cyclohexylcarbonyl in Chemical and Biochemical Systems

Role as a Chiral Building Block in Organic Synthesis

N-acylated amino acids are a cornerstone of asymmetric synthesis, serving as valuable chiral building blocks. The inherent chirality of the amino acid, in this case, L-valine, is leveraged to control the stereochemical outcome of chemical reactions. The N-acyl group, such as the cyclohexylcarbonyl moiety, modifies the steric and electronic properties of the amino acid, influencing its reactivity and the stereoselectivity it can induce.

In the synthesis of complex, biologically active natural products, establishing the correct stereochemistry is paramount. Chiral auxiliaries and building blocks derived from the "chiral pool," which includes amino acids, are fundamental tools. wikipedia.orgsigmaaldrich.com An N-protected L-valine derivative can be incorporated into a synthetic route to introduce a specific stereocenter. The bulky isopropyl group of valine and the cyclohexylcarbonyl group would create a defined steric environment, directing incoming reagents to attack a prochiral center from a specific face, thereby ensuring the formation of the desired enantiomer or diastereomer of an intermediate. nih.gov This strategy is crucial in multistep syntheses where the final biological activity of the target molecule depends on its precise three-dimensional structure. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov N-acylated amino acids can serve as precursors for these structures. The N-(cyclohexylcarbonyl)-L-valine unit could be incorporated into a peptide sequence. The cyclohexylcarbonyl group, being a non-natural, bulky substituent, would disrupt the typical amide backbone recognition by proteases, thus increasing the half-life of the resulting peptidomimetic.

Furthermore, such modifications are used to create constrained peptide architectures. By introducing sterically demanding groups, the conformational flexibility of a peptide chain is reduced. This pre-organization can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its biological target. nih.gov While specific studies on N-(cyclohexylcarbonyl)-L-valine are absent, research on other N-alkylated or N-acylated amino acids has shown this to be a powerful strategy for improving the therapeutic potential of peptides. nih.gov

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Amino acid derivatives are excellent candidates for these studies due to their ability to form directional hydrogen bonds via the amide and carboxylic acid groups and to participate in hydrophobic interactions.

N-acyl amino acids have been shown to self-assemble in solution to form a variety of ordered nanostructures, including fibers, ribbons, and vesicles. mdpi.com The specific morphology of these assemblies is dictated by the molecular structure of the building block. For L-Valine, N-(cyclohexylcarbonyl)-, the interplay between the hydrogen bonding of the amide and carboxyl groups, the hydrophobic nature of the cyclohexyl ring, and the chiral influence of the L-valine center could direct its assembly into well-defined, chiral superstructures. Studies on similar amphiphilic amino acid derivatives have demonstrated the formation of diverse morphologies depending on concentration and solvent conditions. mdpi.com These ordered assemblies are of interest for creating novel soft materials.

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. nih.gov This is a fundamental process in biology and a key goal in analytical chemistry. Supramolecular assemblies composed of chiral building blocks can create chiral environments capable of distinguishing between enantiomers. While research on N-(cyclohexylcarbonyl)-L-valine for this purpose has not been identified, other N-protected valine derivatives, like N-Boc-Val, have been used in studies with synthetic receptors to recognize chiral carboxylates. nih.gov The principle relies on the formation of diastereomeric complexes with different stabilities, which can be detected by methods like NMR spectroscopy. An assembly of N-(cyclohexylcarbonyl)-L-valine could theoretically serve as a chiral stationary phase in chromatography or as a component in a chiral sensor.

Development of Functional Materials and Interfaces

The self-assembly properties of N-acylated amino acids make them attractive for the bottom-up fabrication of functional materials. By modifying surfaces with a layer of these molecules, the properties of the interface can be precisely controlled.

The ordered arrangement of L-Valine, N-(cyclohexylcarbonyl)- on a surface could create a chiral interface. Such interfaces are of interest for applications in enantioselective separations or as platforms for asymmetric catalysis. The combination of the robust cyclohexyl group and the functional valine moiety could impart specific chemical and physical properties to a material. For instance, hydrogels formed from the self-assembly of amino acid derivatives can be used for controlled drug release or as scaffolds for tissue engineering. mdpi.com Although no specific studies exist for L-Valine, N-(cyclohexylcarbonyl)-, the general field of amino acid-based functional materials is an active area of research with significant potential.

Incorporation into Polymeric Systems and Bioconjugatesrsc.org

No specific studies or data were found describing the incorporation of L-Valine, N-(cyclohexylcarbonyl)-, into polymeric systems or its use in bioconjugation. While the synthesis of polymers from various N-acyl amino acids is a known field of study, research detailing the polymerization or bioconjugation of this specific compound is not available in the surveyed literature. nih.govrsc.org General methods for creating polymers from amino acid-based monomers exist, often utilizing controlled radical polymerization techniques to achieve well-defined structures. nih.gov Similarly, bioconjugation chemistry employs various strategies to link molecules to biological entities like proteins, but none were found to specifically utilize L-Valine, N-(cyclohexylcarbonyl)-. rsc.orgresearchgate.net

Surface Modification and Adsorption Phenomenanih.gov

There is no available research detailing the use of L-Valine, N-(cyclohexylcarbonyl)-, for surface modification or describing its specific adsorption phenomena. Studies on the parent molecule, L-valine, show it can be involved in adsorption processes on different materials, but this behavior cannot be directly extrapolated to its N-(cyclohexylcarbonyl) derivative. The addition of the bulky, non-polar cyclohexylcarbonyl group would significantly alter the molecule's physicochemical properties, including its solubility, hydrophobicity, and interaction with surfaces. Without specific experimental data, any discussion of its adsorption profile would be purely speculative.

In Vitro Mechanistic Enzymatic Studies

Investigation of Enzyme-Substrate Interactions (e.g., amino acid feedback inhibition studies)chemicalbook.comnih.govnih.gov

No publications were identified that investigate the interactions between L-Valine, N-(cyclohexylcarbonyl)-, and enzymes. Research on amino acid feedback inhibition primarily focuses on the natural amino acids themselves, such as L-valine, which regulates its own biosynthetic pathway by inhibiting key enzymes like acetohydroxyacid synthase (AHAS). chemicalbook.comnih.gov The introduction of an N-(cyclohexylcarbonyl) group would likely prevent the molecule from being recognized by the allosteric regulatory sites on such enzymes, but no specific studies have been published to confirm or analyze this.

Role as a Chemical Probe in Biochemical Pathways (non-therapeutic)

There is no documented use of L-Valine, N-(cyclohexylcarbonyl)-, as a chemical probe to investigate biochemical pathways. While N-acylated amino acids can act as signaling molecules or metabolic intermediates, the specific biological role or utility as a probe for this compound has not been explored in the available scientific literature. The design of a chemical probe requires specific properties, such as high affinity and selectivity for a biological target, which have not been characterized for this molecule.

Data Tables

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of N-acyl amino acids like L-Valine, N-(cyclohexylcarbonyl)-, providing the means to separate the compound from impurities and assess its homogeneity. While high-performance liquid chromatography (HPLC) is a common choice, gas chromatography (GC) can also be employed, typically after derivatization to increase volatility. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like N-acylated amino acids. sigmaaldrich.comontosight.ai For L-Valine, N-(cyclohexylcarbonyl)-, reversed-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The cyclohexyl group in L-Valine, N-(cyclohexylcarbonyl)- provides significant hydrophobicity, allowing for good retention and separation on a C18 column.

Specialized detectors enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the amide bond provides a chromophore that absorbs UV light. For quantitative analysis, a calibration curve is established by running standards of known concentrations. nih.gov In some applications, an Evaporative Light Scattering Detector (ELSD) can be used, which is beneficial for compounds that lack a strong UV chromophore.

For determining the presence of the parent amino acid, L-valine, ion-exchange chromatography with post-column derivatization using ninhydrin (B49086) and photometric detection at 570 nm is a well-established method. europa.eu

Table 1: Illustrative RP-HPLC Parameters for N-Acylated Amino Acid Analysis This table presents a generalized set of starting parameters for method development.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | The gradient allows for the elution of compounds with varying polarities. Formic acid helps to protonate the carboxylic acid group, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detector | UV at 210 nm | The amide bond absorbs at this wavelength, allowing for detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

This is an interactive table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the low volatility and polar nature of amino acids and their N-acylated derivatives, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comnih.gov The goal of derivatization is to convert the polar N-H and O-H groups into less polar, more volatile moieties. sigmaaldrich.com

A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the analyte into its trimethylsilyl (B98337) (TMS) derivative. massbank.eu Another method involves esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov For instance, the compound can be esterified with an alcohol (e.g., isopropanol) and then acylated with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). nih.gov

Once derivatized, the compound can be separated on a GC column, often a non-polar or medium-polarity column like a DB-5ms. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that confirms the identity of the compound. sigmaaldrich.com

Table 2: Example GC-MS Derivatization and Analysis Parameters This table outlines a typical workflow for the GC-MS analysis of a derivatized N-acyl amino acid.

| Step | Reagent/Parameter | Description |

| Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | A silylation reagent that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility. massbank.eu |

| GC Column | Chirasil-L-Val or similar chiral stationary phase | A capillary column suitable for separating chiral compounds. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial temp 80°C, ramp to 280°C | A temperature gradient to separate compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that generates reproducible fragmentation patterns. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Mass analyzers that separate ions based on their mass-to-charge ratio. |

This is an interactive table. You can sort and filter the data.

Ensuring the enantiomeric purity of L-Valine, N-(cyclohexylcarbonyl)- is critical, as the biological activity of chiral molecules is often stereospecific. Chiral chromatography is the definitive method for separating enantiomers and quantifying the presence of the unwanted D-enantiomer. This can be achieved through either GC or HPLC using a chiral stationary phase (CSP).

In chiral GC, a CSP like Chirasil-Val can be used to separate the enantiomers of derivatized amino acids. nih.govcapes.gov.br The different interactions between the enantiomers and the chiral selector in the stationary phase lead to different retention times, allowing for their separation and quantification.

For HPLC, chiral separations can be performed directly on the underivatized molecule or after derivatization. A common approach involves using a CSP that is itself based on an amino acid or a polysaccharide. Alternatively, a chiral ligand-exchange chromatography (CLEC) method can be employed. nih.govnih.gov In CLEC, a chiral selector, such as a complex of an L-amino acid (like L-proline or L-valine) and a metal ion (like Cu(II)), is added to the mobile phase or coated on the stationary phase. capes.gov.brnih.gov The enantiomers of the analyte form diastereomeric ternary complexes with the chiral selector and metal ion, which have different stabilities and thus different retention characteristics.

The development of a reliable chiral method is essential to quantify the D-enantiomer down to very low levels, often to the 0.05% level or less, to meet regulatory standards for pharmaceutical applications. rsc.org

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of L-Valine, N-(cyclohexylcarbonyl)-. It provides information on the molecular weight and, through fragmentation, the connectivity of the atoms within the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like N-acylated amino acids. ESI allows the molecule to be ionized directly from a solution with minimal fragmentation, typically forming protonated molecules [M+H]+ in the positive ion mode or deprotonated molecules [M-H]- in the negative ion mode. researchgate.net

When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For L-Valine, N-(cyclohexylcarbonyl)- (formula C12H21NO3), the expected exact mass of the protonated molecule [M+H]+ would be approximately 228.16 Da.

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for elucidating the structure of a molecule. youtube.comyoutube.com In an MS/MS experiment, the molecular ion (the precursor ion) of L-Valine, N-(cyclohexylcarbonyl)- is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas like argon or nitrogen. youtube.com The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer. youtube.com

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For peptides and their derivatives, fragmentation predominantly occurs at the amide bonds, leading to the formation of b- and y-type ions. nih.govyoutube.com For L-Valine, N-(cyclohexylcarbonyl)-, predictable fragmentation patterns would include:

Loss of the cyclohexylcarbonyl group.

Cleavage at the amide bond.

Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Fragmentation within the valine side chain (loss of the isopropyl group).

By analyzing the masses of these fragments, the structure of the original molecule can be confirmed. youtube.com Public databases like MassBank contain reference spectra for compounds like L-valine, which show characteristic fragments that can aid in structural confirmation. massbank.eu For instance, a prominent fragment for valine is often observed at an m/z of 72.08, corresponding to the immonium ion of valine. massbank.eu

Table 3: Predicted MS/MS Fragmentation of [L-Valine, N-(cyclohexylcarbonyl)- + H]+ This table shows potential major fragment ions that could be observed in a positive-ion MS/MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Fragment Type |

| 228.16 | 118.0863 | Valine immonium ion + cyclohexylcarbonyl group | - |

| 228.16 | 112.0863 | Loss of cyclohexylcarbonyl group | - |

| 228.16 | 72.0808 | Valine immonium ion [C4H10N]+ | a-ion related |

| 228.16 | 210.1494 | Loss of H₂O | Neutral Loss |

| 228.16 | 182.1545 | Loss of COOH group | Neutral Loss |

This is an interactive table. You can sort and filter the data.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for separation and detection. For L-Valine, N-(cyclohexylcarbonyl)-, where the amino group is protected by the cyclohexylcarbonyl moiety, derivatization primarily targets the free carboxylic acid group. This enhances its volatility for gas chromatography or introduces a chromophore or fluorophore for improved spectroscopic detection in liquid chromatography.

Pre-column and Post-column Derivatization for Spectroscopic and Mass Spectrometric Detection

Derivatization techniques can be applied either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its introduction into the analytical column. This is a widely used approach for amino acid analysis and can be adapted for N-acyl amino acids like L-Valine, N-(cyclohexylcarbonyl)-. The resulting derivatives are then separated and detected. Pre-column derivatization offers the advantage of creating a more stable and less polar derivative, which can lead to better chromatographic resolution and sensitivity. springernature.com For instance, the formation of esters from the carboxylic acid group can significantly improve its chromatographic behavior on reversed-phase columns. nih.gov

Post-column derivatization occurs after the analyte has been separated on the column and before it reaches the detector. libretexts.org This technique is beneficial as it avoids the potential for the derivatization reaction to produce multiple products or byproducts that could complicate the chromatogram. libretexts.org The separated L-Valine, N-(cyclohexylcarbonyl)- would be mixed with a reagent in a reaction coil to produce a detectable derivative just before entering the detector. libretexts.org This method is particularly useful for analytes that are difficult to derivatize in a complex matrix before separation. libretexts.org

Both pre- and post-column derivatization strategies can be coupled with various detection methods. For spectroscopic detection, reagents that introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) are employed. rsc.org For mass spectrometric (MS) detection, derivatization can be used to improve ionization efficiency and produce characteristic fragment ions, aiding in both quantification and structural confirmation. nih.gov

Reagents and Reaction Conditions for Specific Functionalization

The selection of the derivatizing reagent and the optimization of reaction conditions are critical for achieving reliable and sensitive analysis of L-Valine, N-(cyclohexylcarbonyl)-. Since the amino group is acylated, reagents targeting the carboxylic acid moiety are of primary importance.

A common strategy for derivatizing carboxylic acids is esterification. For example, 2,4′-dibromoacetophenone can be used to form 4′-bromophenacyl esters, which are highly UV-active and thus suitable for spectrophotometric detection. nih.gov This reaction is typically carried out in an organic solvent with a catalyst. nih.gov

For fluorescence detection, which offers higher sensitivity, various reagents can be considered, although they traditionally target primary and secondary amines. However, some can be adapted to react with carboxylic acids after an activation step.

For mass spectrometric analysis, derivatization can enhance the volatility and ionization of the analyte. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , are commonly used to convert active hydrogens, including the one in the carboxylic acid group, into trimethylsilyl (TMS) derivatives. These derivatives are more volatile and thermally stable, making them suitable for gas chromatography-mass spectrometry (GC-MS). Another approach involves butylation, which has been shown to be effective for the analysis of amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving chromatographic separation and providing optimal fragmentation patterns. nih.gov

The table below summarizes key derivatization reagents applicable to the carboxylic acid functional group of L-Valine, N-(cyclohexylcarbonyl)-, along with typical reaction conditions and detection methods.

| Derivatization Reagent | Target Functional Group | Typical Reaction Conditions | Detection Method | Reference(s) |

| 2,4′-Dibromoacetophenone | Carboxylic Acid | Reaction in an organic solvent (e.g., ethanol), often with a catalyst, at elevated temperatures (e.g., 70°C). | UV/Vis | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid (and other active hydrogens) | Anhydrous conditions, often with a catalyst and heating. | GC-MS | |

| Butanolic-HCl | Carboxylic Acid | Incubation at elevated temperatures (e.g., 65°C for 15 minutes). | LC-MS/MS | nih.gov |

| Diazomethane | Carboxylic Acid | Reaction in an ethereal solution. | GC, HPLC |

It is important to note that the specific reaction conditions, such as temperature, time, and pH, must be carefully optimized for L-Valine, N-(cyclohexylcarbonyl)- to ensure complete derivatization and avoid degradation of the analyte.

Future Research Directions and Emerging Paradigms for L Valine, N Cyclohexylcarbonyl Derivatives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of L-Valine, N-(cyclohexylcarbonyl)- derivatives is set to be revolutionized by the adoption of flow chemistry and automated synthesis platforms. nih.govrsc.org Continuous-flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction efficiency, better temperature and pressure control, and improved safety. nih.govnih.gov The development of automated systems, equipped with artificial intelligence, can enable the rapid synthesis and purification of a wide array of derivatives with high purity. nih.gov Such systems can operate continuously, significantly increasing the throughput of compound synthesis, which is invaluable for creating extensive libraries for screening purposes. nih.govresearchgate.net

The application of continuous-flow techniques has already demonstrated the ability to significantly reduce the amount of excess amino acids required during peptide synthesis, making the process more economical and sustainable. nih.gov This is particularly relevant for the incorporation of expensive or synthetically complex non-proteinogenic amino acids into L-Valine, N-(cyclohexylcarbonyl)- based structures. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The in-depth understanding of reaction mechanisms and kinetics for the synthesis of L-Valine, N-(cyclohexylcarbonyl)- derivatives will be greatly facilitated by the use of advanced spectroscopic probes for real-time monitoring. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Sum Frequency Generation (SFG) vibrational spectroscopy allow for the direct observation of molecular transformations as they occur. nih.govnih.gov

Benchtop NMR spectroscopy, combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), can overcome the sensitivity limitations of conventional NMR, enabling the monitoring of reactions at low concentrations. nih.govnih.gov This allows for the detailed study of reaction mechanisms, including the identification of transient intermediates and the determination of reaction selectivity in real-time. nih.govresearchgate.net SFG vibrational spectroscopy provides a powerful tool for probing the structure and dynamics of molecules at interfaces, which is particularly useful for studying reactions involving lipid bilayers or other organized systems. nih.gov

| Spectroscopic Technique | Application in L-Valine, N-(cyclohexylcarbonyl)- Research | Key Advantages |

| In-situ NMR with SABRE | Real-time monitoring of synthesis, mechanistic studies, and selectivity analysis. nih.govnih.govresearchgate.net | High sensitivity at low concentrations, detailed mechanistic insights. nih.gov |

| Sum Frequency Generation (SFG) | Studying interactions with lipid bilayers and other organized molecular assemblies. nih.gov | In-situ and real-time monitoring of interfacial molecular structures. nih.gov |

Rational Design of New Functionalities Based on Structural and Computational Insights

The future of designing novel L-Valine, N-(cyclohexylcarbonyl)- derivatives with specific functions lies in the synergy between structural biology and computational chemistry. By elucidating the three-dimensional structures of these molecules and their complexes, researchers can gain a deeper understanding of their structure-activity relationships (SAR). researchgate.netrsc.org This knowledge, combined with computational modeling, allows for the rational design of new derivatives with enhanced or entirely new properties. nih.govnih.gov

Computational approaches can predict the binding affinity and selectivity of derivatives for specific biological targets, guiding synthetic efforts towards the most promising candidates. nih.gov This rational design process can significantly accelerate the discovery of new compounds with potential applications in medicine and materials science. For instance, understanding the SAR of related compounds has been crucial in developing potent and selective inhibitors for various biological targets. rsc.orgnih.govrsc.org

Exploration of Novel Supramolecular Architectures and Biomimetic Systems

L-Valine, N-(cyclohexylcarbonyl)- and its derivatives, as N-acyl amino acids, possess the intrinsic ability to self-assemble into a variety of ordered nanostructures. nih.govrsc.org Future research will focus on exploring the full potential of these molecules to form novel supramolecular architectures, such as nanofibers, nanovesicles, and hydrogels. nih.govmdpi.comnih.gov The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govrsc.org

The development of biomimetic systems is another exciting frontier. By mimicking the self-assembly processes found in nature, it is possible to create functional materials with applications in drug delivery, tissue engineering, and biocatalysis. nih.govnih.gov For example, the self-assembly of dipeptides has been shown to form well-defined nanotubes, highlighting the potential for creating complex, functional structures from simple building blocks. mdpi.com The ability of N-acyl amino acids to form vesicles over a broad pH range when combined with other lipids opens up possibilities for creating robust protocell models and delivery systems. researchgate.net

Expanding the Scope of Non-Human Biological Applications and Chemical Catalysis

While much of the focus on amino acid derivatives is on human therapeutic applications, there is a vast and underexplored potential for L-Valine, N-(cyclohexylcarbonyl)- derivatives in non-human biological applications and chemical catalysis. For instance, N-acyl amino acids are known to have applications as biosurfactants and can be synthesized using enzymatic methods, offering a greener alternative to chemical synthesis. uni-duesseldorf.deresearchgate.netnih.gov

In the realm of chemical catalysis, the unique structural features of these derivatives could be harnessed to create novel catalysts. Acetic acid has been shown to be an effective catalyst for the N-acylation of amines, suggesting that the carboxylic acid moiety of L-Valine, N-(cyclohexylcarbonyl)- could be exploited in a similar manner. rsc.org Furthermore, the integration of these molecules into more complex catalytic systems, such as those involving photoredox or nickel catalysis, could lead to the development of new enantioselective transformations. acs.org The exploration of these compounds in areas such as agrochemicals or as components in industrial formulations represents a significant avenue for future research.

Q & A

Q. What are the validated methods for synthesizing L-Valine, N-(cyclohexylcarbonyl)- and its derivatives?

- Methodological Answer : Synthesis typically involves coupling cyclohexanecarboxylic acid to the amino group of L-valine using activating agents like HATU or DCC in anhydrous conditions. For example, Boc-protected intermediates (e.g., N-(tert-butoxycarbonyl)-L-valine) can be deprotected post-coupling to yield the final product . Reaction progress should be monitored via TLC or HPLC, and purity confirmed by elemental analysis (C, H, N) and mass spectrometry (e.g., ESI-MS) .

Q. How is the structural integrity of L-Valine, N-(cyclohexylcarbonyl)- confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify the cyclohexylcarbonyl moiety (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) and L-valine stereochemistry (doublet for α-hydrogen at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 231.295 for [M+H], matching CHNO) .

- X-ray crystallography : For crystalline derivatives, unit cell parameters can resolve stereochemical ambiguities .

Q. What are the key stability considerations for L-Valine, N-(cyclohexylcarbonyl)- under experimental conditions?

- Methodological Answer : Stability assays should assess:

- pH sensitivity : Hydrolysis of the amide bond under acidic/basic conditions (e.g., incubate in buffers ranging from pH 2–10 at 37°C, monitor degradation via HPLC) .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for most valine derivatives) .

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., λmax shifts indicating structural changes) .

Advanced Research Questions

Q. How can L-Valine, N-(cyclohexylcarbonyl)- be evaluated for bioactive potential in pharmacological studies?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymatic targets (e.g., proteases) via fluorometric assays. For example, measure IC using a trypsin inhibition kit with varying compound concentrations .

- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to cyclooxygenase (COX) or other targets, guided by structural data from NIST Chemistry WebBook .

Q. What strategies resolve contradictions in reported bioactivity data for L-Valine, N-(cyclohexylcarbonyl)- derivatives?

- Methodological Answer :

- Reproducibility checks : Validate experimental conditions (e.g., solvent purity, cell line authenticity) and compare with literature protocols .

- Meta-analysis : Use databases like NIST or EPA/NIH Mass Spectral Data to cross-reference spectral data and identify batch-specific impurities .

- Isomer differentiation : Employ chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as impurities in stereoisomers (e.g., D-valine) can skew bioactivity results .

Q. How does the cyclohexylcarbonyl group influence the physicochemical properties of L-valine derivatives?

- Methodological Answer :

- LogP determination : Compare octanol-water partition coefficients (e.g., experimental LogP ~1.92 for L-Valine, N-(cyclohexylcarbonyl)- vs. 0.8 for unmodified L-valine) to assess lipophilicity .

- Solubility profiling : Use shake-flask method in PBS, DMSO, and ethanol to quantify solubility changes induced by the cyclohexyl group .

- Membrane permeability : Perform Caco-2 cell monolayer assays to evaluate intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.